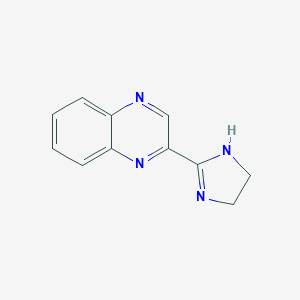

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

Descripción general

Descripción

2-(4,5-Dihydro-1H-imidazol-2-yl)quinoxaline is a heterocyclic compound that features both imidazole and quinoxaline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both imidazole and quinoxaline rings endows it with unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline typically involves the cyclization of appropriate precursors. . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)quinoxaline can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.

Substitution: Both the imidazole and quinoxaline rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Imidazolone derivatives.

Reduction: Tetrahydroquinoxaline derivatives.

Substitution: Various substituted imidazole and quinoxaline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

This compound has been synthesized and evaluated for its antimicrobial properties. Studies indicate effectiveness against several bacterial strains, including Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi. The compound's efficacy was compared with standard antibiotics like ampicillin and ciprofloxacin, showing promising results in inhibiting bacterial growth .

Antitubercular Potential

Research has also focused on its potential in treating tuberculosis. Derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline have been tested against Mycobacterium tuberculosis, demonstrating significant antitubercular activity when compared to reference drugs like rifampicin .

Neuropharmacological Applications

The compound shows promise as an antihypertensive agent due to its interaction with imidazoline receptors, which play a crucial role in regulating blood pressure. Studies have indicated that it can induce vasodilation and may offer neuroprotective effects against neurodegenerative diseases .

Anticancer Activity

Quinoxaline derivatives are known for their anticancer properties. Research has shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This highlights the therapeutic potential of this compound in oncology .

Material Science

Smart Materials Development

In material science, this compound is utilized to create smart materials with responsive behaviors. It is incorporated into the synthesis of polymers or coatings that exhibit changes in physical properties in response to environmental stimuli, such as temperature or pH .

Analytical Chemistry

Chromatography and Spectroscopy Applications

this compound serves as a standard or reagent in chromatography and spectroscopy techniques. It is used in sample preparations and as a calibration standard to enhance the accuracy of analytical results .

Chemical Synthesis

Building Block for Heterocycles

The compound acts as a substrate for synthesizing various imidazole derivatives and other heterocyclic compounds through multi-step chemical processes. Its unique structure allows it to be involved in oxidative aromatization reactions to produce aromatic imidazoles, which are valuable in organic synthesis .

Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, antitubercular, neuroprotective, anticancer | Effective against various bacteria; promising results against tuberculosis; potential antihypertensive effects |

| Material Science | Development of smart materials | Exhibits responsive behavior to environmental stimuli |

| Analytical Chemistry | Standard or reagent in chromatography and spectroscopy | Enhances accuracy in analytical methods |

| Chemical Synthesis | Building block for heterocycles | Involved in synthesizing diverse imidazole derivatives |

Mecanismo De Acción

The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparación Con Compuestos Similares

Similar Compounds

2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Similar structure but with a phenol group instead of a quinoxaline ring.

2-(1H-Imidazol-2-yl)pyridine: Contains a pyridine ring instead of a quinoxaline ring.

2-Phenyl-2-imidazoline: Features a phenyl group instead of a quinoxaline ring.

Uniqueness

2-(4,5-Dihydro-1H-imidazol-2-yl)quinoxaline is unique due to the combination of imidazole and quinoxaline rings, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(4,5-Dihydro-1H-imidazol-2-yl)quinoxaline is a heterocyclic compound that combines a quinoxaline and an imidazole ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound has been studied for its potential applications in treating various diseases, including hypertension and cancer. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C10H10N4. Its synthesis typically involves the formation of the imidazole ring through reactions with ethylenediamine derivatives or other suitable precursors. Common methods include cyclization reactions involving β-dicarbonyl compounds and oxidative conditions to convert imidazolines into aromatic imidazoles .

The biological activity of this compound is primarily attributed to its interaction with imidazoline receptors. These receptors are implicated in various physiological processes, including vasodilation and neuroprotection. The compound has demonstrated significant affinity towards these receptors, suggesting its potential as an antihypertensive agent.

Therapeutic Applications

Research indicates that this compound exhibits various therapeutic properties:

- Antihypertensive Activity : Studies have shown that this compound can lower blood pressure through its action on α1-adrenoceptors, which are critical in regulating vascular tone.

- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, indicating potential benefits in treating neurodegenerative diseases .

- Anticancer Potential : Quinoxaline derivatives are known for their anticancer activities. Specific studies have highlighted the ability of related compounds to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, compounds derived from quinoxaline structures showed IC50 values ranging from 0.29 to 0.90 µM against HepG2 and Caco-2 cell lines, comparable to established chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the quinoxaline core can significantly enhance biological activity. For example, the introduction of certain substituents on the imidazole ring has been linked to improved binding affinity for imidazoline receptors and enhanced therapeutic effects against specific diseases .

Data Summary

Propiedades

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,7H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSSFHXQKUSFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.